8,8-Difluoro-6-azaspiro[3.5]nonane;hydrochloride
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Overview
Description
8,8-Difluoro-6-azaspiro[3.5]nonane;hydrochloride is a chemical compound with the molecular formula C8H14ClF2N. It is known for its unique spirocyclic structure, which includes a nitrogen atom and two fluorine atoms. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Difluoro-6-azaspiro[3.5]nonane;hydrochloride typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. The process may include steps such as cyclization, fluorination, and subsequent purification to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The production process is optimized for efficiency and cost-effectiveness, often involving continuous flow chemistry techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in polar aprotic solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
8,8-Difluoro-6-azaspiro[3.5]nonane;hydrochloride is utilized in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 8,8-Difluoro-6-azaspiro[3.5]nonane;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the study.
Comparison with Similar Compounds
- 9,9-Difluoro-6-azaspiro[3.5]nonane;hydrochloride
- 8,8-Difluoro-6-azaspiro[3.5]nonane;hydrobromide
Comparison: 8,8-Difluoro-6-azaspiro[3.5]nonane;hydrochloride is unique due to its specific fluorine substitution pattern and spirocyclic structure. Compared to similar compounds, it may exhibit different reactivity and binding properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
8,8-difluoro-6-azaspiro[3.5]nonane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N.ClH/c9-8(10)4-7(2-1-3-7)5-11-6-8;/h11H,1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXAUYLDNACPLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(CNC2)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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